Fmoc-Thr(tBu)-OPfp

Catalog No.
S766180
CAS No.
117088-31-0
M.F
C29H26F5NO5
M. Wt
563.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Thr(tBu)-OPfp

CAS Number

117088-31-0

Product Name

Fmoc-Thr(tBu)-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate

Molecular Formula

C29H26F5NO5

Molecular Weight

563.5 g/mol

InChI

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m1/s1

InChI Key

BHUUPIXJXWQAMT-PWECECGKSA-N

SMILES

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C

Synonyms

Fmoc-Thr(tBu)-OPfp;117088-31-0;L-Threonine,O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;Fmoc-O-tert-butyl-L-threoninepentafluorophenylester;00224_FLUKA;CTK4B0145;CF-851;ZINC60272198;AKOS015853386;AKOS015903923;RTR-003066;VA50661;AK170012;TR-003066;FT-0696206;Fmoc-O-T-Butyl-L-threoninepentafluorophenylester;I14-17911;449764-45-8

Canonical SMILES

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C

Fmoc-Thr(tBu)-OPfp (CAS: 117088-31-0) is a pre-activated pentafluorophenyl (OPfp) active ester of the orthogonally protected beta-branched amino acid L-threonine. With a molecular weight of 563.51 g/mol, it serves as a highly reactive, isolable building block for both solid-phase (SPPS) and solution-phase peptide synthesis. Unlike standard free acids, OPfp esters do not require the addition of exogenous coupling reagents (such as carbodiimides or uronium salts) to form amide bonds. The compound is characterized by its stability during storage, rapid aminolysis kinetics, and the generation of a single, highly soluble leaving group (pentafluorophenol). For industrial and laboratory procurement, Fmoc-Thr(tBu)-OPfp is prioritized when synthesizing complex or sterically hindered peptide sequences where minimizing coupling byproducts and preserving strict stereochemical integrity are critical to the overall process yield .

Substituting Fmoc-Thr(tBu)-OPfp with the standard free acid Fmoc-Thr(tBu)-OH fundamentally alters the synthesis workflow and impurity profile. Because threonine is a beta-branched amino acid, its coupling is sterically hindered and notoriously slow. Activating the free acid in situ requires strong coupling reagents (e.g., HATU, DIC/HOBt) and a tertiary amine base. This in situ activation approach introduces two major failure modes: first, the generation of bulky, difficult-to-remove byproducts (such as diisopropylurea or tetramethylurea) which complicate purification, particularly in solution-phase synthesis; second, the prolonged activation of hindered residues often leads to oxazolone intermediate formation, resulting in significant epimerization. By utilizing the pre-activated OPfp ester, buyers bypass the need for coupling reagents entirely, ensuring cleaner reaction profiles, eliminating urea-based byproducts, and drastically reducing the risk of racemization during the difficult threonine coupling step [1].

Elimination of Coupling Reagent Byproducts

A primary procurement driver for OPfp esters is the complete elimination of exogenous coupling reagents. When using the standard Fmoc-Thr(tBu)-OH baseline, equimolar or excess amounts of reagents like HATU (MW 380.2 g/mol) or DIC (MW 126.2 g/mol) must be added, generating stoichiometric amounts of tetramethylurea or diisopropylurea byproducts that require extensive washing or chromatography to remove. In contrast, Fmoc-Thr(tBu)-OPfp requires 0 equivalents of coupling reagents and generates only pentafluorophenol (MW 184.0 g/mol) as a leaving group, which is highly soluble in standard organic solvents and easily removed via mild basic aqueous washes or simple resin filtration [1].

Evidence DimensionCoupling reagent equivalents and byproduct generation
Target Compound Data0 equivalents of coupling reagent; 100% elimination of urea-based byproducts
Comparator Or BaselineFmoc-Thr(tBu)-OH + HATU/DIC (requires 1.0-1.5 eq coupling reagent, generates stoichiometric urea byproducts)
Quantified DifferenceComplete elimination of exogenous coupling reagent mass and associated purification bottlenecks
ConditionsStandard SPPS or Solution-Phase Peptide Synthesis coupling cycle

Eliminating coupling reagents drastically simplifies downstream purification and prevents byproduct accumulation, which is especially critical in large-scale solution-phase manufacturing.

Suppression of Epimerization in Sterically Hindered Couplings

Threonine's beta-branched structure makes it highly susceptible to epimerization when subjected to strong in situ activation. Studies comparing pre-formed active esters to in situ activation demonstrate that while uronium-based reagents (like HBTU or HATU) can drive hindered couplings, they often reduce diastereomeric purity to 85-90% due to oxazolone formation if not perfectly optimized. Fmoc-Thr(tBu)-OPfp, being a pre-formed active ester, avoids over-activation and maintains >98.0% enantiomeric purity during the coupling process, reliably yielding highly pure peptide sequences without the need for complex additive mixtures (like HOAt or HOBt) [1].

Evidence DimensionDiastereomeric purity retention during hindered coupling
Target Compound Data>98.0% purity retention (pre-formed OPfp ester)
Comparator Or BaselineIn situ activated free acid (can drop to 85-90% purity under strong uronium activation)
Quantified DifferenceUp to 8-13% improvement in crude diastereomeric purity
ConditionsCoupling of beta-branched amino acids in peptide synthesis

Higher crude diastereomeric purity significantly reduces the burden on preparative HPLC, increasing the final isolated yield of the target peptide.

Process Monitoring Compatibility (Bromophenol Blue)

A unique processability advantage of Fmoc-Thr(tBu)-OPfp is its compatibility with colorimetric monitoring techniques. Because the OPfp ester couples without the addition of basic coupling reagent mixtures that can buffer or obscure pH indicators, it enables the direct use of bromophenol blue to monitor amide bond formation in real time. As the free amine is consumed by the OPfp ester, the resin color transitions clearly, allowing automated synthesizers or manual operators to precisely determine the endpoint of the notoriously slow threonine coupling, a feature often compromised when using standard free acids with complex DIC/HOBt or HATU/DIPEA cocktails .

Evidence DimensionReal-time colorimetric monitoring capability
Target Compound DataCompatible with direct bromophenol blue monitoring
Comparator Or BaselineFmoc-Thr(tBu)-OH + standard coupling cocktails (often incompatible or obscured by excess base/reagents)
Quantified DifferenceEnables visual/automated endpoint detection for slow couplings
ConditionsSolid-Phase Peptide Synthesis (SPPS) with colorimetric indicators

Real-time monitoring prevents premature cycle termination on difficult couplings, directly reducing the incidence of deletion sequences in the final product.

Solution-Phase Peptide Synthesis (SPS) and Scale-Up

Because Fmoc-Thr(tBu)-OPfp completely eliminates the need for carbodiimide or uronium coupling reagents, it is the optimal choice for large-scale solution-phase synthesis. The only byproduct generated is pentafluorophenol, which is easily removed via mild aqueous extraction, bypassing the severe purification bottlenecks associated with urea byproducts [1].

Synthesis of Highly Sterically Hindered Peptide Sequences

In sequences containing multiple adjacent beta-branched amino acids (e.g., Thr-Val or Thr-Ile), standard in situ activation often fails or causes severe epimerization. Procurement of the pre-activated OPfp ester ensures high reactivity without the risk of oxazolone-induced racemization, preserving the diastereomeric purity of the crude product [1].

Automated SPPS with Real-Time Endpoint Monitoring

For core facilities and industrial labs utilizing automated synthesizers equipped with colorimetric monitoring, Fmoc-Thr(tBu)-OPfp is highly recommended. Its clean reaction profile allows for accurate bromophenol blue tracking, ensuring that the machine only advances to the next cycle once the difficult threonine coupling is genuinely complete [1].

XLogP3

6.3

Dates

Last modified: 08-15-2023

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